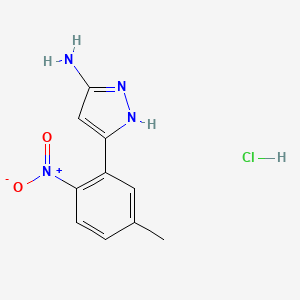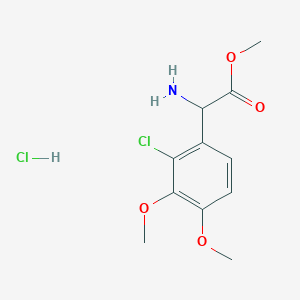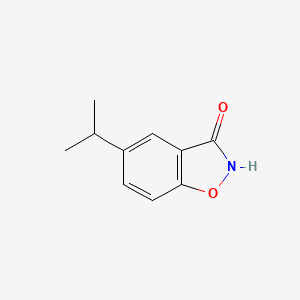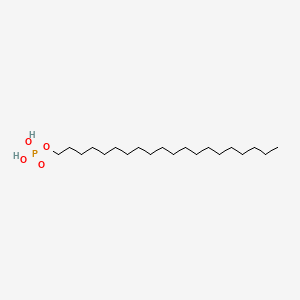
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3,5-difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid derivative is coupled with various aryl halides in the presence of a palladium catalyst. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and solvent systems.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes several types of reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenol.
Reduction: 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)borane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is extensively used in scientific research, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As a precursor in the development of boron-containing drugs.
Industry: In the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki–Miyaura coupling. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- Pinacol Phenylboronate
Uniqueness
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the difluoro and pyrrolidinyl groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C16H20BF2NO3 |
|---|---|
Peso molecular |
323.1 g/mol |
Nombre IUPAC |
1-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)10-8-11(18)14(12(19)9-10)20-7-5-6-13(20)21/h8-9H,5-7H2,1-4H3 |
Clave InChI |
YUTAOUIMFQYOPE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCCC3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)



![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)


